molecular formula C14H12F5N3O3S B2878416 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396683-38-7

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2878416
CAS No.: 1396683-38-7
M. Wt: 397.32
InChI Key: WTKPQOHROMBURI-UHFFFAOYSA-N
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Description

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its versatile biological activities and utility in drug discovery. The 1,3,4-oxadiazole core is a bioisostere for carboxylic esters and amides, contributing to improved metabolic stability and facilitating diverse molecular interactions in biological systems . This compound incorporates a trifluoromethyl group attached to the oxadiazole ring, a common motif used to enhance properties like membrane permeability, metabolic stability, and binding affinity through its electron-withdrawing nature and lipophilicity . The molecule also contains a piperidine moiety functionalized with a 2,6-difluorophenylsulfonyl group, a structural feature often employed in the design of molecules targeting enzyme active sites. Compounds based on the 1,3,4-oxadiazole architecture have demonstrated a wide spectrum of potential research applications in early-stage discovery. They have been investigated as inhibitors for various enzymes, including thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are relevant in oncology research . Furthermore, 1,3,4-oxadiazole derivatives have shown promise in infectious disease research, with studies reporting their activity against pathogens such as Plasmodium falciparum . The structural features of this reagent make it a valuable intermediate or building block for synthetic chemists exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is suitable for constructing compound libraries aimed at probing biological targets like ion channels or enzymes. Researchers can utilize this compound as a key scaffold for further chemical modification to develop novel probes for biochemical assays. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5N3O3S/c15-9-4-1-5-10(16)11(9)26(23,24)22-6-2-3-8(7-22)12-20-21-13(25-12)14(17,18)19/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKPQOHROMBURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : The oxadiazole structure is associated with antimicrobial activity, making it a candidate for developing new antibiotics.
  • Antitumor Activity : Compounds containing oxadiazole rings have shown potential in inhibiting tumor growth through various mechanisms.
  • Neuroprotective Effects : Studies suggest that the piperidine component may contribute to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of compounds similar to 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of oxadiazoles showed significant inhibition against various bacterial strains. The presence of difluorophenyl and trifluoromethyl groups was found to enhance antibacterial activity due to increased lipophilicity and altered electronic properties.
  • Antitumor Mechanisms : Research published in Journal of Medicinal Chemistry explored the antitumor effects of oxadiazole derivatives. The study indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotection Studies : Investigations into neuroprotective effects revealed that compounds containing piperidine rings could inhibit neuroinflammation and oxidative stress markers in cellular models mimicking neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent patterns. Below is a comparison with key analogs:

Compound Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole Not reported Not reported Aromatic sulfonyl group, trifluoromethyl, piperidine ring
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Bromobenzylthio, trifluoromethylpyrazole 113–114 83.3 High yield, white solid, thioether linkage
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl, 4-fluorophenylsulfonyl Not reported Not reported Dual sulfonyl groups, potent antibacterial activity (EC₅₀: 1.98–0.17 µg/mL)
2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Aliphatic thioether, toluenesulfonyl-piperidine 115–134 74–79 Moderate yield, aliphatic chain, sulfonyl-piperidine hybrid

Key Observations :

Substituent Impact: The target compound’s 2,6-difluorophenylsulfonyl group likely enhances binding affinity compared to aliphatic sulfonyl groups (e.g., in ) due to aromatic π-π interactions.

Physicochemical Stability
  • Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic sulfonyl groups (e.g., ) typically have higher melting points (100–130°C) than aliphatic derivatives (e.g., 77–95°C for thioether analogs ), suggesting improved crystalline stability.

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